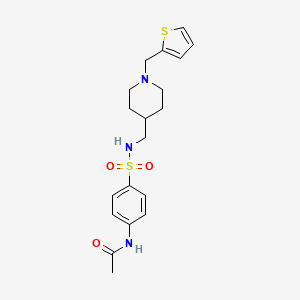

N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a piperidine ring substituted with a thiophen-2-ylmethyl group at the 1-position and a methylsulfamoylphenylacetamide moiety. This structural combination suggests possible applications in medicinal chemistry, particularly given the prevalence of sulfonamides and piperidine derivatives in pharmaceuticals (e.g., antimicrobials, analgesics) .

Properties

IUPAC Name |

N-[4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMFOHFTVHTEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry.

Mode of Action

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. They interact with their targets through various mechanisms, often involving hydrogen bonds and hydrophobic interactions.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities. They can affect various intra- and intermolecular reactions leading to the formation of various piperidine derivatives.

Pharmacokinetics

It’s known that piperidine derivatives can exhibit potent activity and desirable pharmacokinetic properties. For instance, some compounds with a sulfonamide or sulfamide moiety have shown potent CB1R activity and a desired tPSA value over 90 Å 2, a threshold considered to possess a low probability to cross the blood-brain barrier.

Biological Activity

N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of acetamides and is characterized by several functional groups, including a thiophen-2-ylmethyl group and a piperidin-4-yl group. The synthesis typically involves multiple steps, including:

- Formation of the Thiophen Group : Utilizes thiophene derivatives and alkylating agents.

- Piperidine Derivative Synthesis : Involves reactions with piperidine derivatives.

- Final Coupling : Combines intermediates to form the target acetamide.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

The biological activity of this compound may involve interactions with various molecular targets, potentially including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors affecting neurotransmitter systems, particularly in neurological contexts.

While detailed studies are required to elucidate the exact mechanisms, preliminary data suggest potential interactions with key biological pathways .

Anticonvulsant Activity

Research has shown that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, studies on related acetamide derivatives have demonstrated protective effects against seizures in animal models. The activity is often assessed using the maximal electroshock (MES) test, where compounds are evaluated for their ability to prevent seizures at various dosages .

Study 1: Anticonvulsant Testing

A study tested several acetamide derivatives for anticonvulsant activity using the MES model. The results indicated that compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Study 2: Antimicrobial Screening

In another investigation, sulfonamide derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications to the piperidine moiety could enhance binding affinity to bacterial targets, thus increasing antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide exhibit notable antitumor properties. Studies have demonstrated that derivatives containing piperidine and thiophene structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, piperidine derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

This compound also shows potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2, making it relevant for treating inflammatory diseases like rheumatoid arthritis. The modulation of these pathways could lead to reduced inflammation and pain relief in affected patients .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Studies: In vitro studies demonstrated that compounds with similar structural motifs significantly inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research in oncology .

- Inflammatory Disease Models: Animal models treated with compounds containing similar piperidine structures showed reduced symptoms of inflammation, indicating potential therapeutic benefits for conditions like arthritis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

A. Piperidine Substituents and Positioning

- W-18 and W-15 : These sulfonamide-piperidine analogs feature a 2-phenylethyl-2-piperidinylidene group, differing from the target compound’s 4-piperidinyl-methyl-thiophene substituent. The 4-piperidinyl position in the target compound may enhance steric accessibility for receptor binding compared to the 2-piperidinylidene in W-15/W-18, which are structurally related to fentanyl but lack opioid activity .

- N-(4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide () : Replacing the thiophene-methyl group with a 4-methylpiperidine reduces aromaticity and lipophilicity. This substitution likely impacts solubility and membrane permeability.

B. Sulfonamide-Acetamide Linkers

- Thiazole-containing sulfonamides are often associated with antimicrobial activity, whereas thiophene derivatives may prioritize metabolic stability due to reduced polarity .

- Acetylsulfadiazine (): A pyrimidine-sulfonamide with a known antimicrobial profile.

Functional Group Modifications

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : The nitro and chloro groups are strong electron-withdrawing substituents, which may increase reactivity in nucleophilic environments. In contrast, the target compound’s thiophene and piperidine groups provide electron-donating and flexible hydrophobic regions, respectively .

- 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide () : A methoxy group enhances solubility via polarity but reduces lipophilicity compared to the thiophene’s aromatic hydrophobicity.

Pharmacological and Physicochemical Properties

Physicochemical Profiles

Key Observations :

- The target compound’s thiophene and piperidine groups balance lipophilicity (LogP ~2.8) with moderate polarity, favoring blood-brain barrier penetration compared to highly polar analogs like acetylsulfadiazine.

- The absence of strong electron-withdrawing groups (e.g., nitro in ) may reduce metabolic degradation, enhancing bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.